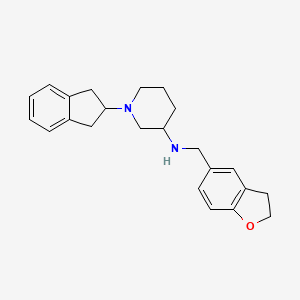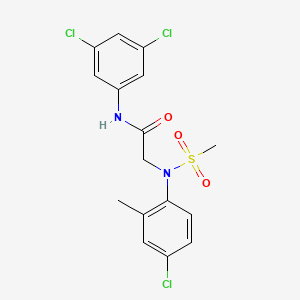![molecular formula C12H11FN4O2S B6094887 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B6094887.png)
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide, also known as Fapyramidinone, is a synthetic compound with potential therapeutic applications. It belongs to the class of pyrimidines and has been studied extensively for its anti-cancer properties. In
Mecanismo De Acción
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamidene exerts its anti-cancer effects by inhibiting the activity of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine synthesis pathway. This leads to a reduction in the intracellular pyrimidine pool, which in turn results in the inhibition of DNA synthesis and cell proliferation. 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamidene has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamidene has been shown to have a low toxicity profile in vitro. It has also been shown to have good bioavailability and pharmacokinetic properties. 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamidene has been shown to inhibit the growth of various cancer cell lines including breast cancer, lung cancer, and leukemia. 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamidene has also been shown to have anti-inflammatory and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamidene has several advantages for lab experiments. It has a low toxicity profile, good bioavailability, and pharmacokinetic properties. 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamidene has also been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy. However, 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamidene has some limitations as well. It has a low yield using the current synthesis method, which can make it expensive to produce. Additionally, 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamidene has not been extensively studied in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamidene. One potential direction is to optimize the synthesis method to increase the yield of 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamidene. Another potential direction is to study the in vivo efficacy of 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamidene in animal models. Additionally, the anti-inflammatory and anti-bacterial properties of 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamidene could be further explored. Finally, the potential use of 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamidene in combination with other anti-cancer drugs could be investigated to enhance its therapeutic efficacy.
Conclusion:
In conclusion, 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamidene is a synthetic compound with potential therapeutic applications. It has been extensively studied for its anti-cancer properties and has shown promising results in vitro. 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamidene exerts its anti-cancer effects by inhibiting the activity of DHODH, leading to a reduction in the intracellular pyrimidine pool and inhibition of DNA synthesis and cell proliferation. 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamidene has a low toxicity profile and good bioavailability, making it a potential candidate for cancer therapy. However, further studies are needed to optimize the synthesis method, study the in vivo efficacy of 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamidene, and explore its potential use in combination with other anti-cancer drugs.
Métodos De Síntesis
The synthesis of 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamidene involves the condensation of 2-amino-4-chloro-6-fluoropyrimidine with thiourea followed by the reaction with ethyl chloroacetate. This is then treated with sodium hydroxide to obtain the final product, 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamidene. The yield of 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamidene is approximately 60% using this method.
Aplicaciones Científicas De Investigación
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamidene has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamidene has also been shown to have anti-inflammatory and anti-bacterial properties.
Propiedades
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O2S/c13-7-3-1-2-4-8(7)15-11(19)6-20-12-16-9(14)5-10(18)17-12/h1-5H,6H2,(H,15,19)(H3,14,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXCACSIPUEZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC(=CC(=O)N2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(1-azepanyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6094809.png)


![7-(2-methoxyethyl)-2-[(1-phenylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6094844.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6094851.png)
![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-[(3-methoxyphenoxy)methyl]piperidine](/img/structure/B6094859.png)
![tetrahydro-2-furanylmethyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6094871.png)
![1-(4-chlorophenyl)-N-({1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6094875.png)
![2-[1-(2-fluorobenzyl)-4-isobutyl-2-piperazinyl]ethanol](/img/structure/B6094879.png)

![N-(2,6-dimethylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B6094890.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide](/img/structure/B6094891.png)
![N-cyclopentyl-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6094904.png)
![1-{5-[(2,5-dimethylbenzyl)amino]-7,7-dimethyl-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinol](/img/structure/B6094906.png)
